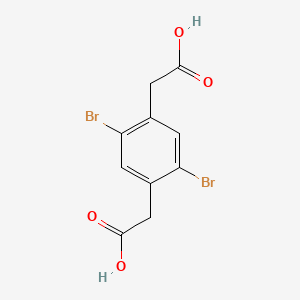

2,2'-(2,5-Dibromo-1,4-phenylene)bisacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

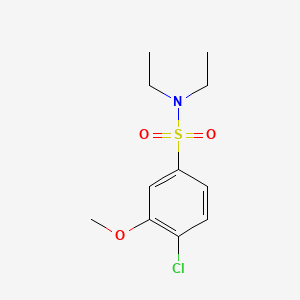

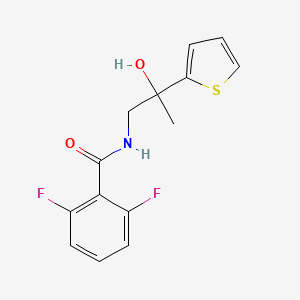

“2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” is a chemical compound with the molecular formula C10H8Br2O4 . It has an average mass of 351.976 Da and a monoisotopic mass of 349.878906 Da .

Molecular Structure Analysis

The molecular structure of “2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” is characterized by the presence of two acetic acid groups attached to a 1,4-phenylene ring, which is further substituted with two bromine atoms .Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 514.2±45.0 °C at 760 mmHg, and a flash point of 264.8±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 75 Å2, and it has a molar refractivity of 63.9±0.3 cm3 .Applications De Recherche Scientifique

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Research on coordination complexes and MOFs has been significantly advanced by using flexible dicarboxylate ligands similar to 2,2'-(2,5-Dibromo-1,4-phenylene)bisacetic acid. These ligands facilitate the formation of novel coordination polymeric architectures with potential applications in catalysis, gas storage, and separation technologies. For example, studies have demonstrated the use of ether-bridged dicarboxylic acids for the synthesis of coordination polymers with promising photocatalytic properties for the degradation of dye pollutants in water (Lu et al., 2021)[https://consensus.app/papers/four-coordination-complexes-prepared-degradation-methyl-lu/cf3cdfafdd275994b55c057dee9ff39a/?utm_source=chatgpt].

Polymer Science

In the realm of polymer science, dicarboxylic acids are pivotal in synthesizing new polymeric materials with enhanced thermal properties and solubility. These materials are crucial for developing high-performance plastics, fibers, and composites. Research indicates that incorporating dicarboxylic acid monomers into polymer chains can significantly improve the polymers' thermal stability and solubility, making them suitable for advanced engineering applications (Kamel, Mutar, & Khlewee, 2019)[https://consensus.app/papers/synthesis-characterization-diacid-monomers-poly-kamel/a294e28c1aab5cd4a09f3d2a43e88750/?utm_source=chatgpt].

Material Engineering and Sensing Applications

Metal-organic frameworks and coordination polymers synthesized using dicarboxylic acids have shown exceptional capabilities in sensing and removing hazardous substances. These materials' unique structural characteristics allow for the specific sensing and adsorption of metal ions, offering promising applications in environmental monitoring and remediation (Wang et al., 2017)[https://consensus.app/papers/series-transition-coordination-polymers-ligands-sensing-wang/fc947e47dcbd5cb5a0db27bdbe2b4b95/?utm_source=chatgpt].

Propriétés

IUPAC Name |

2-[2,5-dibromo-4-(carboxymethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFDINIDTSXWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)CC(=O)O)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2863833.png)

![2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2863836.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2863843.png)

![2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2863846.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)

![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)

![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)